Crepenynic acid (CAS 2277-31-8), chemically defined as cis-9-octadecen-12-ynoic acid, is a highly reactive, 18-carbon acetylenic fatty acid characterized by a distinctive enyne motif. In procurement and material selection workflows, this compound is fundamentally differentiated from standard polyunsaturated fatty acids by the presence of its C12 triple bond. This alkyne functionality not only serves as a critical biosynthetic precursor for complex polyacetylenes but also provides a highly specific handle for azide-alkyne cycloaddition (click chemistry) and rapid oxidative cross-linking [1]. Consequently, crepenynic acid is primarily sourced as a specialized monomer for tunable bio-based thermosets, a high-value analytical standard in lipidomics, and a mechanism-based inhibitor for lipid metabolism assays.
Attempting to substitute crepenynic acid with its closest structural diene analog, linoleic acid, or with mono-alkynes like stearolic acid, results in fundamental failures across both chemical and biological workflows. Linoleic acid lacks the alkyne group required for ruthenium-catalyzed click chemistry, rendering it incompatible with targeted polymer functionalization [1]. Furthermore, in oxidative curing applications, linoleic acid exhibits a significantly slower autoxidation rate, failing to meet the rapid cross-linking kinetics provided by the alkyne group in crepenynic acid [2]. Biologically, linoleic acid cannot act as a substrate for the specialized acetylenases that synthesize downstream polyacetylenes, nor can it replicate crepenynic acid's potent low-micromolar inhibition of cyclooxygenase enzymes, making generic substitution impossible for precise enzymatic or material science applications [3].
The presence of the alkyne group fundamentally alters the autoxidation kinetics of crepenynic acid compared to standard fatty acid methyl esters (FAMEs). Chemiluminescence monitoring at elevated temperatures reveals that methyl crepenynate oxidizes extremely rapidly compared to methyl linoleate and the epoxy-functionalized methyl vernoleate, which remain significantly more stable under identical conditions [1]. This rapid oxidative degradation translates directly into faster cross-linking rates in formulated drying oils and bio-resins.
| Evidence Dimension | Oxidative Reactivity (Chemiluminescence Emission Rate) |
| Target Compound Data | Methyl crepenynate: Extremely rapid oxidation and high volatile emission |
| Comparator Or Baseline | Methyl linoleate / Methyl vernoleate: Stable or significantly slower oxidation |
| Quantified Difference | Dramatically accelerated oxidation rate driven by the alkyne functionality |
| Conditions | Chemiluminescence detector, 70 C and 110 C in air |
Buyers formulating rapid-curing bio-based coatings or thermosets must select crepenynic acid over linoleic acid to achieve the necessary cross-linking kinetics.
Unlike linoleic acid, which relies on standard olefinic cross-linking, crepenynic acid provides a highly reactive alkyne handle suitable for ruthenium-catalyzed azide-alkyne cycloaddition. When utilized as a macromer in the biocatalytic synthesis of epoxy resins, the alkyne group allows for orthogonal functionalization and the creation of polymer thermosets with highly tunable glass transition temperatures (Tg) ranging from -25 C to over 100 C [1]. Linoleic acid cannot undergo this specific click-coupling, severely limiting its utility in advanced, precision-engineered biomaterials.
| Evidence Dimension | Click-Chemistry Compatibility and Tg Tunability |
| Target Compound Data | Crepenynic acid: Supports azide-alkyne cycloaddition and broad Tg tuning (-25 C to >100 C) |
| Comparator Or Baseline | Linoleic acid: Incompatible with azide-alkyne click chemistry |
| Quantified Difference | Binary capability (Yes vs. No) for orthogonal click-functionalization |
| Conditions | Biocatalytic synthesis of epoxy resins via lipase-catalyzed transesterification |
Material scientists must procure crepenynic acid to unlock click-chemistry pathways for synthesizing advanced, highly functionalized bio-polymers.
In comparative immunological assays measuring the inhibition of cyclooxygenase products in stimulated leukocytes, crepenynic acid demonstrates potent, dose-dependent suppression that standard dienes cannot match. While the non-acetylenic linoleic acid shows minimal to no effect at concentrations up to 100 microM, crepenynic acid achieves an IC50 of less than 10 microM for thromboxane B2 production [1]. This order-of-magnitude difference confirms that the C12 alkyne is structurally essential for mechanism-based inhibition.
| Evidence Dimension | Thromboxane B2 Production Inhibition (IC50) |
| Target Compound Data | Crepenynic acid: < 10 microM |
| Comparator Or Baseline | Linoleic acid: Minimal/no inhibition at 10-100 microM |
| Quantified Difference | >10-fold higher inhibitory potency for the acetylenic compound |
| Conditions | Rat peritoneal leukocytes, ionophore-stimulated, 10-100 microM dosing |
Procurement of crepenynic acid is mandatory for researchers requiring a potent, structure-specific inhibitor of cyclooxygenase pathways where standard fatty acids fail.
Crepenynic acid is the essential intermediate in the biosynthesis of highly modified C17-polyacetylenes, such as falcarindiol, via acetylenase enzymes. Lipidomics laboratories and agricultural biotech firms must procure high-purity crepenynic acid as a definitive reference standard to map metabolic fluxes, validate gene cluster expression in transgenic plants, and quantify acetylenase activity [1].
Due to its rapid oxidative reactivity and unique alkyne functionality, crepenynic acid is highly sought after in green chemistry and polymer science. It serves as a premium macromer precursor for synthesizing bio-based epoxy resins and soft polymer networks, where its click-chemistry compatibility allows for precise tuning of mechanical properties and glass transition temperatures [2].
Given its sub-10 microM IC50 for thromboxane B2 inhibition, crepenynic acid is utilized as a potent, structure-specific inhibitor in immunological and pharmacological assays. Researchers studying cyclooxygenase and lipoxygenase pathways prioritize this compound over standard dienes to selectively probe lipid metabolism and eicosanoid production in stimulated cellular models [3].